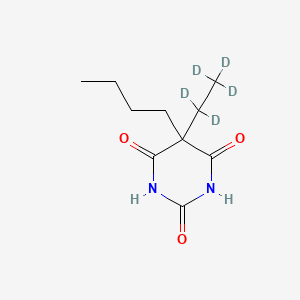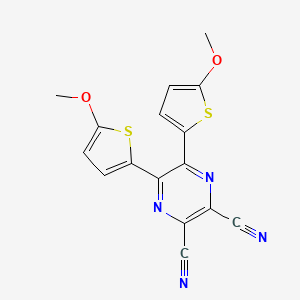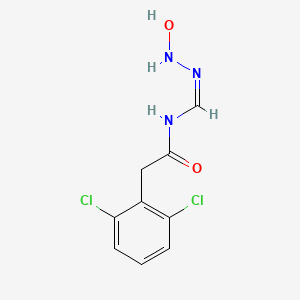![molecular formula C14H16ClNO2 B15292509 Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and environmentally benign processes. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar media at ambient temperature has been reported for the synthesis of spiro-fused piperidines . This approach minimizes the use of hazardous solvents and reduces energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the synthesis of agrochemicals and functional materials
Mecanismo De Acción
The mechanism of action of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and bioavailability. This makes it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C14H16ClNO2 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
spiro[indene-3,4'-piperidine]-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,16,17);1H |
Clave InChI |
BWRSPGBZQISAPB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)

![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)

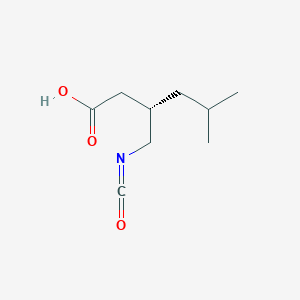
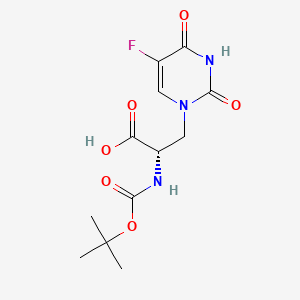
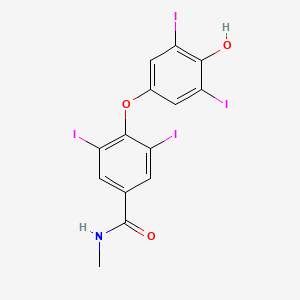
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
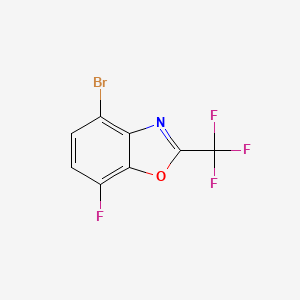
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
